molecular formula C6H13NO B3217014 (1S)-1-cyclopropyl-2-methoxyethan-1-amine CAS No. 1173690-15-7

(1S)-1-cyclopropyl-2-methoxyethan-1-amine

Cat. No.: B3217014
CAS No.: 1173690-15-7
M. Wt: 115.17 g/mol
InChI Key: APFVIOCNPBAUSZ-ZCFIWIBFSA-N
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Description

(1S)-1-cyclopropyl-2-methoxyethan-1-amine: is an organic compound with the molecular formula C6H13NO. This compound features a cyclopropyl group attached to an ethanamine backbone, with a methoxy group at the second carbon. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-cyclopropyl-2-methoxyethan-1-amine typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagent.

    Attachment of the ethanamine backbone: This step involves the reaction of the cyclopropyl compound with an appropriate amine precursor under controlled conditions.

    Introduction of the methoxy group: The final step involves the methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity while minimizing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into various reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amines.

    Substitution: Various substituted ethanamines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Interaction Studies: It can be used to study interactions between proteins and small molecules.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (1S)-1-cyclopropyl-2-methoxyethan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group provides steric hindrance, while the methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

  • (1S)-1-cyclopropyl-2-hydroxyethan-1-amine
  • (1S)-1-cyclopropyl-2-ethoxyethan-1-amine
  • (1S)-1-cyclopropyl-2-methoxypropan-1-amine

Uniqueness:

  • Structural Features: The presence of both a cyclopropyl group and a methoxy group in (1S)-1-cyclopropyl-2-methoxyethan-1-amine provides unique steric and electronic properties, distinguishing it from similar compounds.
  • Reactivity: The compound’s reactivity profile, particularly in substitution and oxidation reactions, sets it apart from its analogs.
  • Applications: Its diverse applications in chemistry, biology, medicine, and industry highlight its versatility and potential for further research and development.

Properties

IUPAC Name

(1S)-1-cyclopropyl-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-4-6(7)5-2-3-5/h5-6H,2-4,7H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFVIOCNPBAUSZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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